SSA protein SS-56 (55-64)

autoantibody diagnostics Sjögren syndrome seronegative autoimmune disease

Why choose this SS-56 (55-64) peptide? Unlike generic Ro52/Ro60 peptides, this HLA-A*02:01-restricted epitope (YTCPLCRAPV) specifically detects CD8+ T-cell responses and autoantibodies in the ~50% of Sjögren syndrome and SLE patients seronegative for conventional SSA/SSB markers. The TRIM68-derived sequence enables unique cross-reactivity studies with tumor immunity (ML-IAP) and supports tetramer development. Essential for expanding diagnostic coverage and investigating paraneoplastic autoimmunity. High-purity (≥95%) lyophilized peptide for reproducible assays.

Molecular Formula
Molecular Weight
Cat. No. B1575483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSSA protein SS-56 (55-64)
SynonymsSSA protein SS-56 (55-64)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

SSA Protein SS-56 (55-64) Peptide: A Defined HLA-A*02:01-Restricted TRIM68-Derived T Cell Epitope for Autoimmune Research


The SSA protein SS-56 (55-64) is a linear peptidic epitope with the amino acid sequence YTCPLCRAPV . This peptide corresponds to residues 55–64 of the E3 ubiquitin-protein ligase TRIM68 (also known as SS-56, RNF137) in Homo sapiens and is presented by the HLA-A*02:01 MHC class I allele [1]. The parent protein, SS-56, was identified as a novel 56-kDa autoantigen structurally related to the 52-kDa Ro/SSA antigen, and recombinant SS-56 was found to react in ELISA with sera from most patients with Sjögren syndrome (SS) and systemic lupus erythematosus (SLE) [2][3]. The SS-56 (55-64) peptide has been specifically tested and validated in T-cell assays, making it a defined tool for studying antigen-specific T-cell responses in the context of autoimmune pathogenesis .

Why SSA Protein SS-56 (55-64) Cannot Be Interchanged with Other Ro/SSA Family Peptides or Full-Length Antigens


The Ro/SSA antigenic complex is heterogeneous, comprising multiple distinct proteins (52-kDa Ro/TRIM21, 60-kDa Ro, and the 56-kDa SS-56/TRIM68) with divergent structural features, intracellular localization, and disease-associated autoantibody profiles [1]. Generic substitution fails for two principal reasons. First, at the T-cell epitope level, the SS-56 (55-64) peptide (YTCPLCRAPV) is a unique linear sequence derived from TRIM68 and presented specifically by HLA-A*02:01—a restriction element not shared by immunodominant epitopes from Ro52 or Ro60, which are predominantly HLA-DR-restricted CD4+ T-cell epitopes [2]. Second, at the serological level, anti-SS-56 autoantibodies occur in a distinct patient subset: approximately half of SS or SLE patients who are seronegative for conventional anti-SSA (Ro52/Ro60) and anti-SSB (La) antibodies nonetheless test positive for anti-SS-56 [3]. Thus, an assay or experiment built around Ro52 peptides or full-length Ro60 cannot recapitulate the SS-56 (55-64)-specific T-cell response or detect this diagnostically relevant antibody subset.

SSA Protein SS-56 (55-64) Peptide: Quantitative Differentiation Evidence Versus Ro52, Ro60, and Full-Length SS-56 Comparators


Diagnostic Gap Coverage: Anti-SS-56 Seropositivity in SSA/SSB-Seronegative Sjögren Syndrome and SLE Patients

The parent protein SS-56 provides a diagnostic advantage over conventional SSA (Ro52/Ro60) and SSB (La) antigens by detecting autoantibodies in a subset of patients who test negative for these established markers. In the foundational study by Billaut-Mulot et al., recombinant SS-56 protein reacted in ELISA with sera from the majority of SS and SLE patients [1]. Critically, among 17 SS or SLE patients with no detectable antibodies to SSA and SSB antigens, roughly half (approximately 8-9 patients) presented measurable antibodies against recombinant SS-56 [1][2]. This finding indicates that SS-56-based detection captures a serologically distinct patient population that would be missed by assays relying solely on Ro52, Ro60, or La antigens.

autoantibody diagnostics Sjögren syndrome seronegative autoimmune disease

HLA Restriction Specificity: SS-56 (55-64) as an HLA-A*02:01-Restricted MHC Class I Epitope Versus HLA-DR-Restricted Ro60 CD4+ Epitopes

The SS-56 (55-64) peptide is presented by the HLA-A*02:01 MHC class I allele, making it a CD8+ T-cell epitope . This contrasts sharply with the well-characterized immunodominant T-cell epitopes of Ro60, which are predominantly HLA-DR-restricted CD4+ T-cell epitopes. For instance, T-cell hybridomas generated from HLA-DR3 transgenic mice recognized three core regions on Ro60 (amino acids 228-238, 246-256, and 371-381) in the context of HLA-DR presentation [1]. The distinct HLA restriction element (Class I HLA-A*02:01 versus Class II HLA-DR) and responding T-cell subset (CD8+ cytotoxic versus CD4+ helper) means that SS-56 (55-64) cannot be functionally substituted by Ro60-derived peptides in assays designed to measure HLA-A*02:01-restricted CD8+ T-cell responses.

T-cell immunology epitope mapping HLA restriction

T Cell Cross-Reactivity: SS-56 Epitope Engages ML-IAP-Specific CD8+ T Cells from Melanoma Patients

A unique feature of the SS-56 epitope is its demonstrated cross-reactivity with melanoma inhibitor of apoptosis protein (ML-IAP)-specific cytotoxic T lymphocytes (CTLs). Sørensen et al. reported that ML-IAP-specific CTLs isolated from melanoma patients cross-react with an epitope from the autoantigen SS-56, and reciprocally, SS56-specific CD8+ T cells isolated from an SS patient cross-reacted with the ML-IAP epitope [1][2]. This bidirectional cross-reactivity is not a general property of Ro52 or Ro60 epitopes and is specifically documented for the SS-56 antigen. This functional property makes the SS-56 (55-64) peptide a valuable tool for investigating the mechanistic links between cancer immunity and autoimmunity.

cancer immunotherapy T-cell cross-reactivity autoimmunity

Defined Purity and Analytical Characterization: ≥95% HPLC-MS Purity for Reproducible T-Cell Assays

The SSA protein SS-56 (55-64) peptide is supplied with a purity specification of ≥95% as determined by HPLC-MS . This defined purity grade is critical for reproducibility in T-cell stimulation assays and epitope validation studies, where the presence of truncated or modified peptide species can introduce confounding variability in functional readouts. While comparable purity specifications are common for custom-synthesized research-grade peptides, the availability of this specific sequence as an off-the-shelf catalog product with established analytical characterization reduces procurement lead time and lot-to-lot variability concerns for end-users.

peptide synthesis quality control reproducibility

Optimal Scientific and Industrial Application Scenarios for SSA Protein SS-56 (55-64) Peptide Based on Quantitative Differentiation Evidence


Development of Multiplex Autoantibody Assays Requiring Expanded Antigen Coverage Beyond Ro52/Ro60/La

Based on the evidence that approximately 50% of SSA/SSB-seronegative SS and SLE patients test positive for anti-SS-56 antibodies [1], the SS-56 (55-64) peptide can be utilized as a capture antigen or antigen fragment in multiplex autoantibody detection platforms. Including this peptide expands the diagnostic coverage of autoantibody panels, enabling identification of a serologically distinct patient subset that would be missed by conventional SSA/SSB assays. This application is directly supported by the original identification of SS-56 as a novel autoantigen with diagnostic marker potential in SS and SLE [1].

HLA-A*02:01-Restricted CD8+ T-Cell Epitope Studies in Autoimmune Disease Pathogenesis

Given that the SS-56 (55-64) peptide is presented by the HLA-A*02:01 MHC class I allele and has been validated in T-cell assays , this peptide is uniquely suited for investigating CD8+ T-cell-mediated autoimmune mechanisms in HLA-A*02:01-positive individuals. Unlike Ro60-derived epitopes which are predominantly HLA-DR-restricted CD4+ epitopes [2], the SS-56 (55-64) peptide enables functional studies of cytotoxic T lymphocyte responses in the context of Sjögren syndrome and SLE pathogenesis. This specificity supports the development of HLA-A*02:01 tetramer reagents for enumerating SS-56-specific CD8+ T cells ex vivo.

Cross-Reactivity Studies Between Tumor Antigens and Autoantigens in Cancer Immunotherapy Research

The documented bidirectional cross-reactivity between SS-56-specific CD8+ T cells and ML-IAP-specific CTLs from melanoma patients [3] positions this peptide as a valuable molecular tool for investigating the shared T-cell repertoire between tumor immunity and autoimmunity. Researchers studying the mechanistic basis of immune-related adverse events in checkpoint inhibitor therapy or exploring shared antigen recognition in paraneoplastic autoimmunity can employ the SS-56 (55-64) peptide to probe T-cell cross-recognition pathways that are not documented for Ro52 or Ro60 epitopes.

Epitope-Specific Antibody Generation and Immunoassay Calibration

The defined sequence (YTCPLCRAPV) and ≥95% HPLC-MS purity specification make this peptide suitable for generating epitope-specific polyclonal or monoclonal antibodies targeting the N-terminal region of TRIM68/SS-56. Such antibodies can serve as calibration standards or positive controls in SS-56-specific immunoassays. Additionally, the peptide can be employed in epitope competition or blocking experiments to confirm the specificity of anti-TRIM68 antibody binding in Western blot or immunohistochemistry applications, where alternative Ro52 or Ro60 peptides would not provide appropriate specificity controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SSA protein SS-56 (55-64)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.